molecular formula C13H18O3S B12526686 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane CAS No. 651726-45-3

3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane

Cat. No.: B12526686
CAS No.: 651726-45-3
M. Wt: 254.35 g/mol
InChI Key: BWPDZZJGNGAIBR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane is an organic compound that belongs to the class of sulfonyl oxiranes. This compound is characterized by the presence of a benzenesulfonyl group attached to an oxirane ring, which is further substituted with tert-butyl and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate epoxide precursor. One common method is the reaction of benzenesulfonyl chloride with 2-tert-butyl-2-methyloxirane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane involves the reactivity of the oxirane ring and the sulfonyl group. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The sulfonyl group can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzenesulfonyl group and an oxirane ring, which imparts distinct reactivity and versatility in chemical reactions. The tert-butyl and methyl substituents further enhance its stability and solubility, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

651726-45-3

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-tert-butyl-2-methyloxirane

InChI

InChI=1S/C13H18O3S/c1-12(2,3)13(4)11(16-13)17(14,15)10-8-6-5-7-9-10/h5-9,11H,1-4H3

InChI Key

BWPDZZJGNGAIBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)S(=O)(=O)C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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